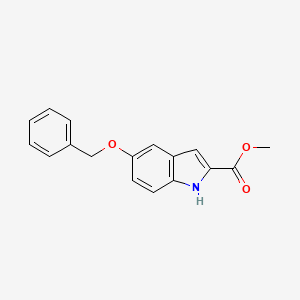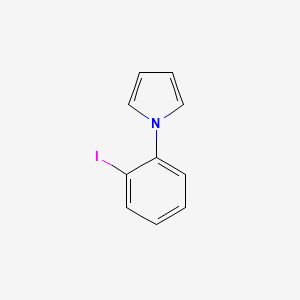
Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate: A Comprehensive Analysis
Synthesis and Analytical Applications: Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate has been utilized in the synthesis of various compounds. For instance, it was unexpectedly produced during the cyclization of 3-(propargyloxy)-5-benzyloxy-benzoic acid methyl ester and characterized using spectroscopic methods such as FT-IR, NMR, NOESY, and HSQC .
Antimicrobial Evaluation: Derivatives of 5-(Benzyloxy)-1-methyl-1H-indole, which is structurally similar to Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate, have shown antimicrobial activities. Compounds containing a 1,2,4-triazole-5(4H)-thione moiety demonstrated slight activity against various microorganisms.
Medicinal Chemistry: While specific medicinal applications of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate are not detailed in the search results, related compounds have been explored for their potential antitumor and cytotoxic activities .
Industrial Applications: The compound’s industrial uses are not explicitly detailed in the search results. However, its structural analogs and derivatives are often mentioned in industrial contexts, suggesting potential applications in material synthesis and chemical processes .
Wirkmechanismus
Target of Action
Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate is a complex organic compound that is often used in the field of organic synthesis It is known to be involved in suzuki–miyaura coupling reactions, which are widely applied transition metal-catalyzed carbon–carbon bond-forming reactions .
Mode of Action
The compound’s mode of action is primarily through its involvement in Suzuki–Miyaura coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate are related to the Suzuki–Miyaura coupling reactions . These reactions involve chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s role in these reactions suggests it may influence various biochemical pathways, particularly those involving carbon–carbon bond formation.
Pharmacokinetics
It’s worth noting that the solubility properties of similar compounds can be dictated by the organic group appended to the bridging carbon .
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide variety of organic compounds, making Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate a valuable tool in organic chemistry.
Action Environment
The action of Methyl 5-(Benzyloxy)-1H-indole-2-carboxylate can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reactions in which it participates are known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action, efficacy, and stability may be influenced by factors such as temperature, pH, and the presence of other functional groups.
Eigenschaften
IUPAC Name |
methyl 5-phenylmethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-20-17(19)16-10-13-9-14(7-8-15(13)18-16)21-11-12-5-3-2-4-6-12/h2-10,18H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLVQXIOLOMFGEE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(N1)C=CC(=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![Phenol, 4-[(4-aminophenyl)amino]-](/img/structure/B1309462.png)